molecular formula C17H16N4O4S B4140228 3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole

3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B4140228
M. Wt: 372.4 g/mol
InChI Key: KYTVRSYBRQEBPA-UHFFFAOYSA-N
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Description

3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of methoxy and nitro groups attached to phenyl rings, as well as a sulfanyl group linking the triazole and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The nitration of 4-methoxybenzaldehyde to form 4-methoxy-3-nitrobenzaldehyde.

    Thioether Formation: The reaction of 4-methoxy-3-nitrobenzaldehyde with a thiol compound to form the corresponding thioether.

    Triazole Formation: The cyclization of the thioether with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for the reduction of nitro groups.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the triazole ring is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The triazole ring is a common motif in many drugs, and modifications to this compound could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole is largely dependent on its specific application. In biological systems, it may interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The nitro and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitrophenyl derivatives: Compounds with similar nitro and methoxy substitutions on the phenyl ring.

    1,2,4-triazole derivatives: Other compounds containing the 1,2,4-triazole ring, such as fluconazole and voriconazole.

Uniqueness

The uniqueness of 3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups, along with the sulfanyl linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-24-13-6-4-12(5-7-13)16-18-17(20-19-16)26-10-11-3-8-15(25-2)14(9-11)21(22)23/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTVRSYBRQEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
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3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
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3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
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3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
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3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
Reactant of Route 6
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3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole

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